![molecular formula C12H15NO4 B12601734 N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide CAS No. 650628-84-5](/img/structure/B12601734.png)
N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide
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Overview
Description
N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide is an organic compound with a complex structure that includes a formyl group, a phenyl ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-formylphenylamine and 2-(2-methoxyethoxy)acetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-formylphenylamine is reacted with 2-(2-methoxyethoxy)acetyl chloride in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: N-(4-Carboxyphenyl)-2-(2-methoxyethoxy)acetamide.
Reduction: N-(4-Hydroxyphenyl)-2-(2-methoxyethoxy)acetamide.
Substitution: N-(4-Nitrophenyl)-2-(2-methoxyethoxy)acetamide (for nitration).
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro assays demonstrated that the compound effectively reduces cell viability in breast and prostate cancer cells, potentially through the modulation of key signaling pathways involved in cell growth and survival .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of bacterial strains. Research indicates that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the aromatic ring or the acetamide group can significantly influence its biological activity. For example, substituents on the phenyl ring have been shown to enhance anticancer potency while maintaining low cytotoxicity in normal cells .
In Vivo Studies
In vivo studies utilizing animal models have provided further insights into the therapeutic potential of this compound. In a murine model of breast cancer, administration of the compound resulted in significant tumor reduction compared to control groups . These findings support its further investigation as a candidate for cancer therapy.
Clinical Implications
While clinical data on this compound remains limited, preliminary findings suggest it could serve as a basis for developing new treatments for resistant bacterial infections and specific types of cancer. Ongoing clinical trials are necessary to evaluate its safety profile and therapeutic efficacy in humans.
Data Table: Summary of Applications
Application Area | Activity Type | Notes |
---|---|---|
Anticancer | Inhibition of cell growth | Effective against breast and prostate cancers |
Antimicrobial | Bacterial inhibition | Active against Gram-positive and Gram-negative bacteria |
Structure-Activity Relationship | Optimization potential | Modifications can enhance efficacy |
In Vivo Studies | Tumor reduction | Significant effects observed in murine models |
Mechanism of Action
The mechanism of action of N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenyl ring and acetamide moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Formylphenyl)acetamide: Lacks the 2-(2-methoxyethoxy) group, resulting in different chemical properties and reactivity.
N-(4-Methoxyphenyl)-2-(2-methoxyethoxy)acetamide: Contains a methoxy group instead of a formyl group, leading to different biological activities.
Uniqueness
N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide is unique due to the presence of both a formyl group and a 2-(2-methoxyethoxy) group, which confer distinct chemical and biological properties
Biological Activity
N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide is a compound with intriguing biological properties, primarily due to its structural characteristics that allow it to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an acetamide functional group linked to a 4-formylphenyl moiety and a methoxyethoxy chain. This unique structure contributes to its potential biological activities.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. Similar compounds have shown the ability to induce apoptosis in cancer cell lines, particularly through mechanisms involving the modulation of signaling pathways associated with cell survival and death.
- Enzyme Inhibition : The compound's structure suggests potential interactions with enzymes, particularly those involved in metabolic pathways. Inhibitory effects on specific enzymes can lead to altered metabolic processes in cells, which is a common mechanism for many therapeutic agents.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- Interaction with Cellular Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, compounds with similar structures have been shown to affect pathways such as the PI3K/Akt and MAPK signaling cascades.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with a similar framework can induce ROS production, leading to oxidative stress in cancer cells, which can promote apoptosis.
Table 1: Summary of Biological Activities and Findings
Case Study: Anticancer Activity
In a notable study, this compound was tested against MDA-MB-231 breast cancer cells. The results indicated a significant increase in apoptotic cell populations when treated with the compound compared to controls. The mechanism was hypothesized to involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, aligning with findings from related compounds that target similar pathways.
Case Study: Enzyme Inhibition
Another study explored the enzyme inhibition potential of this compound, particularly focusing on carbonic anhydrase IX (CA IX), a target in cancer therapy due to its role in tumor metabolism. The compound demonstrated competitive inhibition characteristics, suggesting it could be a valuable lead for developing CA IX inhibitors.
Properties
CAS No. |
650628-84-5 |
---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-(4-formylphenyl)-2-(2-methoxyethoxy)acetamide |
InChI |
InChI=1S/C12H15NO4/c1-16-6-7-17-9-12(15)13-11-4-2-10(8-14)3-5-11/h2-5,8H,6-7,9H2,1H3,(H,13,15) |
InChI Key |
WNKJHUUAAFIZCN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(=O)NC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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